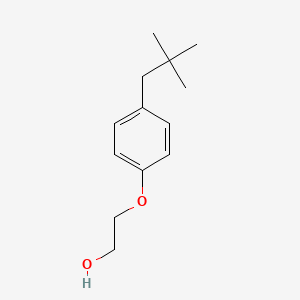
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione is an organic compound characterized by the presence of a triazene functional group and a methanethione moiety. This compound is notable for its unique chemical structure, which includes three phenyl groups attached to a triazene core. It is a pale yellow solid and is often used in various chemical reactions and applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenyltriazan-2-yl)(phenyl)methanethione typically involves the reaction of phenyldiazonium salts with aniline. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the triazene compound. The reaction can be represented as follows:
PhN2+Cl−+PhNH2→PhN=N-N(Ph)Ph+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce aniline derivatives.
Applications De Recherche Scientifique
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1,3-Diphenyltriazan-2-yl)(phenyl)methanethione involves its interaction with molecular targets through its triazene and methanethione groups. These interactions can lead to the formation of reactive intermediates that exert various biological and chemical effects. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyltriazene: A related compound with similar structural features but lacking the methanethione group.
Phenylmethanethione: Contains the methanethione moiety but lacks the triazene group.
Uniqueness
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione is unique due to the combination of the triazene and methanethione groups, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and biological applications.
Propriétés
| 116142-41-7 | |
Formule moléculaire |
C19H17N3S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N,N-dianilinobenzenecarbothioamide |
InChI |
InChI=1S/C19H17N3S/c23-19(16-10-4-1-5-11-16)22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15,20-21H |
Clé InChI |
BKUJLXHFUUNVLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S)N(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)

![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)

